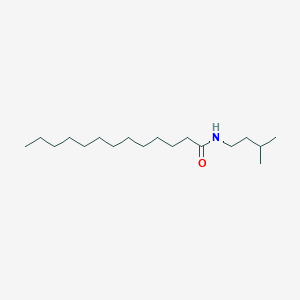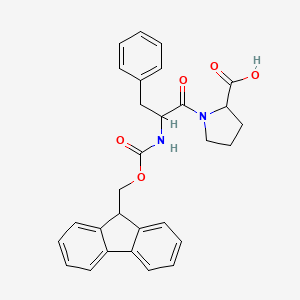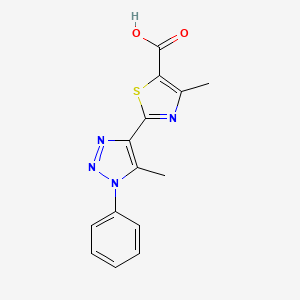![molecular formula C18H14N2O3S B12502902 2-[(3,4-Dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12502902.png)
2-[(3,4-Dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused to a benzimidazole ring, with a dimethoxyphenyl group attached via a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one typically involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates. The reaction is carried out by heating the reagents in toluene in the absence of an organic base, yielding the target product in 48-74% yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole and benzimidazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
科学研究应用
2-[(3,4-Dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
作用机制
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its pharmacological effects.
相似化合物的比较
Similar Compounds
- 2-[(3,4-Dimethoxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 2-(2,4-Dimethoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives
Uniqueness
2-[(3,4-Dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one is unique due to its specific structural features, such as the presence of a dimethoxyphenyl group and the fusion of thiazole and benzimidazole rings
属性
分子式 |
C18H14N2O3S |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H14N2O3S/c1-22-14-8-7-11(9-15(14)23-2)10-16-17(21)20-13-6-4-3-5-12(13)19-18(20)24-16/h3-10H,1-2H3 |
InChI 键 |
INXMUTHYYBNJJD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]](/img/structure/B12502827.png)
![1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea](/img/structure/B12502835.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12502854.png)
![Methyl 3-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502858.png)
![5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12502859.png)
![4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid](/img/structure/B12502867.png)

![5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B12502871.png)

![(N-methyl-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)acetic acid](/img/structure/B12502875.png)
![2-{3-Hydroxy-5-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12502876.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12502893.png)

